molecular formula C14H9BrFN3O3 B567037 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole CAS No. 1206800-24-9

6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole

Cat. No.: B567037
CAS No.: 1206800-24-9
M. Wt: 366.146
InChI Key: PVURLVXVVVMHMW-UHFFFAOYSA-N
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Description

6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole, also known as this compound, is a useful research compound. Its molecular formula is C14H9BrFN3O3 and its molecular weight is 366.146. The purity is usually 95%.
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Scientific Research Applications

  • Indazole derivatives, including those with bromo and fluoro substituents, are explored for their potential in various chemical transformations and synthesis processes (Fujimura, Nagano, Matsunaga, & Shindo, 1984).

  • Studies on the crystal and molecular structure of biologically active nitroindazoles, such as bromo and fluoro substituted indazoles, contribute to understanding their interactions and properties (Cabildo, Claramunt, López, García, Pérez-Torralba, Pinilla, Torres, Alkorta, & Elguero, 2011).

  • Indazole compounds, including variants with bromo and fluoro groups, are investigated for their inhibitory effects on enzymes like lactoperoxidase, revealing their potential in biotechnology and pharmaceutical applications (Köksal & Alım, 2018).

  • Research into the synthesis of substituted indazoles, including those with halogen elements like bromo and fluoro, offers insights into potential antitumor agents (Lin & Kasina, 1981).

  • The development of SF5-substituted indazoles, incorporating various substituents including bromo and fluoro, demonstrates their utility in synthesizing analogs of biologically significant compounds (Kanishchev & Dolbier, 2018).

  • Indazole-based compounds, including those with fluoro and bromo groups, have been synthesized and evaluated for cytotoxic activities, highlighting their potential as anticancer agents (Tashrifi, Mohammadi‐Khanaposhtani, Ardestani, Safavi, Rad-Mighadam, Mehrdad, Larijani, & Mahdavi, 2018).

Properties

IUPAC Name

6-bromo-5-(2-fluoro-4-nitrophenoxy)-1-methylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrFN3O3/c1-18-12-6-10(15)14(4-8(12)7-17-18)22-13-3-2-9(19(20)21)5-11(13)16/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVURLVXVVVMHMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=C(C=C2C=N1)OC3=C(C=C(C=C3)[N+](=O)[O-])F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrFN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10735730
Record name 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206800-24-9
Record name 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-(2,4-Dibromo-5-(2-fluoro-4-nitrophenoxy)benzylidene)-2-methylhydrazine (1.0 g, 2.2 mmol), cuprous chloride (22 mg, 0.2 mmol), potassium carbonate (0.638 g, 7.2 mmol), DMF (10 mL), and a stir bar are combined in a pressure tube under nitrogen. The cap is sealed and the tube is placed in an oil bath with stirring. The bath is heated to 100° C. over 30 min and held at 100° C. for 6 hours and then cooled to RT. The reaction mixture is poured into a separatory funnel containing MTBE (10 mL) and water (10 mL). The layers are separated and the aqueous layer is extracted with an additional portion of MTBE (10 mL). The organic layers are combined, and washed with water followed by saturated sodium chloride aqueous solution. The organic layer is dried over magnesium sulfate and concentrated to yield 0.70 g of crude product. The crude solid is dissolved in DCM and heptane, and then concentrated to remove DCM resulting in the formation of a slurry. The product is collected by filtration and dried under vacuum to give 6-bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole as a solid (0.65 g, 79% yield). MS (m/z): 367.8 (M+H).
Name
1-(2,4-Dibromo-5-(2-fluoro-4-nitrophenoxy)benzylidene)-2-methylhydrazine
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous chloride
Quantity
22 mg
Type
reactant
Reaction Step One
Quantity
0.638 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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